molecular formula C20H23NO2 B5598465 4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE

4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE

Cat. No.: B5598465
M. Wt: 309.4 g/mol
InChI Key: YRPZGEYQJSKWDB-UHFFFAOYSA-N
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Description

4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE is an organic compound that features a benzyloxy group attached to an aniline ring, which is further substituted with a cyclohexamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated aniline derivative under basic conditions.

    Cyclohexamido Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexamido group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE: Similar structure but with a hydroxyl group instead of a cyclohexamido group.

    4-(BENZYLOXY)-2-HYDROXYBENZYLIDENEAMINO: Contains a Schiff base linkage.

    4-(BENZYLOXY)-2-HYDROXYBENZYLIDENEAMINO-6-CHLORO-4-NITROPHENOL: Contains additional chloro and nitro substituents.

Uniqueness

4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE is unique due to the presence of both the benzyloxy and cyclohexamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(17-9-5-2-6-10-17)21-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZGEYQJSKWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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